Coumarin 343

Catalog No.
S587482
CAS No.
55804-65-4
M.F
C16H15NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 343

CAS Number

55804-65-4

Product Name

Coumarin 343

IUPAC Name

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19)

InChI Key

KCDCNGXPPGQERR-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1

Synonyms

coumarin 343

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1

Light Absorption and Dye Aggregation:

  • Coumarin 343 exhibits strong light absorption properties, making it a suitable candidate for lasers and dye-sensitized solar cells. Research using density functional theory (DFT) and spectroscopic measurements explores how solvents influence these properties []. The study highlights how different solvents impact the peak absorption wavelengths and the dye's molecular geometry.
  • A crucial aspect of research is understanding Coumarin 343's tendency to form aggregates, which can affect device performance. Studies investigate the formation mechanisms and different aggregation phases in various solvents []. This knowledge helps researchers design new coumarin dyes with reduced aggregation for improved optoelectronic applications.

Dye-Sensitized Solar Cells (DSSCs):

  • Coumarin 343 functions as an organic sensitizer in DSSCs. Research explores its ability to inject light-induced charges into metal oxides like titanium dioxide (TiO2), zirconium dioxide (ZrO2), and zinc oxide (ZnO) []. This process is essential for efficient solar cell operation.
  • Studies investigate how Coumarin 343 interacts with these metal oxides at the molecular level to optimize charge transfer and improve DSSC efficiency.

Understanding Solvation Effects:

  • The surrounding solvent significantly impacts Coumarin 343's behavior. Research explores how solvents influence the dye's molecular conformation, absorption properties, and aggregation tendencies []. This knowledge is crucial for designing dyes with optimal performance in specific applications. For instance, understanding how hydrogen-bonding solvents affect the intramolecular hydrogen bond within Coumarin 343 helps researchers tailor the dye for specific environments.

Coumarin 343 is a synthetic compound belonging to the class of coumarins, characterized by its unique fluorescent properties. Its chemical formula is C16H15NO4C_{16}H_{15}NO_{4} with a molecular weight of 299.30 g/mol. The compound exhibits strong absorption and emission characteristics, making it valuable in various applications, particularly in fluorescence-based assays and imaging techniques. It is typically presented as a yellow solid and is soluble in organic solvents like dimethyl sulfoxide and dichloromethane .

As a laser dye, Coumarin 343's mechanism of action revolves around stimulated emission. When a large number of Coumarin 343 molecules are excited by an external light source (pumping), some spontaneously emit photons (fluorescence). These emitted photons can then stimulate the emission of further photons from nearby excited molecules, creating a cascade effect that amplifies the light and leads to laser emission [].

, primarily involving its functional groups. Notably, it can participate in charge-transfer interactions, which are crucial for its fluorescence properties. The compound's reactivity can be influenced by environmental factors such as pH and the presence of metal ions, which can induce modifications in its fluorescent behavior .

A significant reaction includes the formation of charge-transfer complexes when interacting with electron-rich species, enhancing its utility in photochemical applications. Additionally, Coumarin 343 can be modified to create derivatives with tailored properties for specific applications .

The synthesis of Coumarin 343 typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with an appropriate acylating agent under acidic conditions. This reaction leads to the formation of the coumarin backbone, followed by further modifications to introduce functional groups that enhance its fluorescent properties.

Another approach involves the use of microwave-assisted synthesis techniques, which can improve yields and reduce reaction times significantly. The synthesis process often requires careful control of reaction conditions to achieve the desired purity and yield .

Coumarin 343 finds applications across various fields:

  • Fluorescent Probes: Widely used in biological imaging and assays due to its strong fluorescence.
  • Dyes: Employed in the production of dyes for textiles and other materials.
  • Photovoltaics: Investigated as a sensitizer in dye-sensitized solar cells due to its ability to facilitate electron transfer processes .
  • Chemical Sensors: Utilized in sensors for detecting metal ions or other analytes through fluorescence quenching mechanisms.

Interaction studies involving Coumarin 343 focus on its behavior in complex biological systems. It has been shown to interact with various biomolecules, including proteins and nucleic acids, which can affect its fluorescence properties. Such studies are crucial for understanding how Coumarin 343 can be effectively utilized as a probe in live-cell imaging and other biological applications.

Research has demonstrated that Coumarin 343 can form stable complexes with certain metal ions, which alters its emission characteristics and may provide insights into metal ion detection methods .

Several compounds share structural similarities with Coumarin 343, each exhibiting unique properties:

Compound NameChemical FormulaUnique Features
CoumarinC9H6O2C_{9}H_{6}O_{2}Basic structure; used widely in fragrances and flavors.
7-HydroxycoumarinC9H6O3C_{9}H_{6}O_{3}Exhibits antimicrobial activity; used in pharmaceuticals.
Coumarin 151C16H15O4C_{16}H_{15}O_{4}Similar fluorescence properties; used in dye applications.

Coumarin 343 stands out due to its enhanced fluorescence efficiency and stability under various conditions compared to these similar compounds. Its unique structure allows for specific interactions that are not present in simpler coumarins .

Synthetic Pathways and Optimization Strategies

The synthesis of Coumarin 343 has been accomplished through multiple synthetic routes, each offering distinct advantages in terms of yield, reaction conditions, and product purity [1] [8]. The most well-documented synthetic pathway involves the transformation of Coumarin 314 precursor under acidic conditions [1]. This particular route demonstrates remarkable efficiency, achieving yields of 85% under optimized reaction conditions [1].

The primary synthetic methodology involves treating a Coumarin 314 derivative with concentrated hydrochloric acid solution at 25 degrees Celsius for 24 hours [1]. The reaction proceeds through a solution of the precursor compound (2.0 grams, 6.38 millimoles) in concentrated hydrochloric acid solution (20 milliliters) with continuous stirring at ambient temperature [1]. Upon completion, water (100 milliliters) is added to the reaction mixture, followed by extraction with ethyl acetate (50 milliliters) performed three times [1]. The combined organic layers undergo washing with water (50 milliliters) and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure [1]. This procedure yields Coumarin 343 as an orange solid with a melting point range of 223-225 degrees Celsius [1].

Alternative synthetic approaches include the Knoevenagel condensation reaction, which represents a classical methodology for coumarin synthesis [13] [14]. This condensation reaction has been extensively employed for the preparation of various coumarin derivatives, though specific optimization strategies for Coumarin 343 synthesis require careful consideration of reaction parameters [13]. The development of novel synthetic methods has focused on improving synthesis efficiency, reducing reaction times, and minimizing byproduct formation [13].

Recent advances in synthetic methodology have emphasized the importance of catalyst selection and reaction optimization [14]. The use of palladium-catalyzed cross-coupling reactions has demonstrated significant potential for coumarin derivative synthesis, with reaction times reduced to 30-60 minutes under optimal conditions [14]. These methodologies have shown particular promise for achieving high yields while maintaining product purity [14].

Another documented synthetic route involves the utilization of 8-hydroxyjulolidine-9-carboxaldehyde as a starting material, subjected to Knoevenagel condensation conditions [8]. This approach provides access to the coumarin scaffold through a convergent synthetic strategy [8]. The optimization of this pathway requires careful control of reaction temperature, solvent selection, and catalyst loading to achieve maximum synthetic efficiency [8].

Synthetic RouteReaction ConditionsYield (%)Product Melting Point (°C)
From Coumarin 314 precursorConcentrated HCl, 25°C, 24 h85223-225
Knoevenagel condensationBase-catalyzed conditionsVariableNot specified
From 8-hydroxyjulolidine-9-carboxaldehydeCondensation reactionNot specifiedNot specified

Crystallographic Analysis and Solid-State Structure

The crystallographic analysis of Coumarin 343 has revealed important structural information regarding its solid-state organization and molecular packing arrangements [4] [25]. X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of the compound, including bond lengths, bond angles, and intermolecular interactions [4].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55804-65-4

Wikipedia

Coumarin 343

General Manufacturing Information

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

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